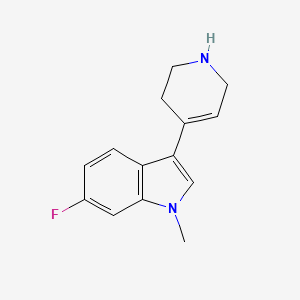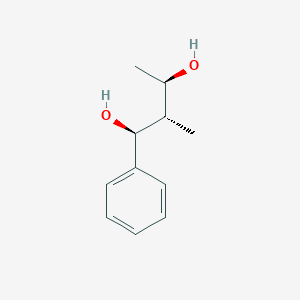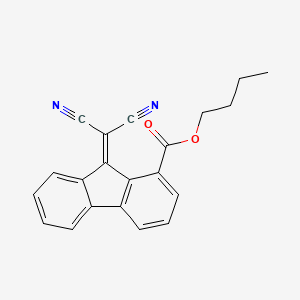
Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone with a butyl ester group and a dicyanomethylidene substituent, making it an interesting subject for research in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate typically involves the reaction of 9H-fluorene-1-carboxylic acid with butyl alcohol in the presence of a catalyst to form the butyl ester. The dicyanomethylidene group is then introduced through a subsequent reaction with a suitable cyanating agent under controlled conditions. The reaction conditions often require careful temperature control and the use of solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by cyanation reactions. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dicyanomethylidene group to other functional groups.
Substitution: The fluorene backbone allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound is investigated for its applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The dicyanomethylidene group can participate in electron transfer processes, while the fluorene backbone provides structural stability. These interactions can influence various biochemical pathways, making the compound a potential candidate for drug development and materials science applications.
類似化合物との比較
Similar Compounds
9H-Fluorene-1-carboxylate derivatives: These compounds share the fluorene backbone but differ in their substituents.
Dicyanomethylidene derivatives: Compounds with similar dicyanomethylidene groups but different core structures.
Uniqueness
Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate is unique due to the combination of its fluorene backbone and dicyanomethylidene group. This combination imparts distinct electronic and structural properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
169063-57-4 |
|---|---|
分子式 |
C21H16N2O2 |
分子量 |
328.4 g/mol |
IUPAC名 |
butyl 9-(dicyanomethylidene)fluorene-1-carboxylate |
InChI |
InChI=1S/C21H16N2O2/c1-2-3-11-25-21(24)18-10-6-9-17-15-7-4-5-8-16(15)19(20(17)18)14(12-22)13-23/h4-10H,2-3,11H2,1H3 |
InChIキー |
KMYRJBPIBUNTHK-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=CC=CC2=C1C(=C(C#N)C#N)C3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Bis[(6-chloropyridin-3-yl)methyl]piperazine](/img/structure/B14252235.png)
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-](/img/structure/B14252249.png)
![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
![2-[(2R)-hexan-2-yl]isoindole-1,3-dione](/img/structure/B14252261.png)
![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
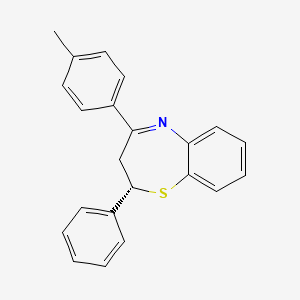
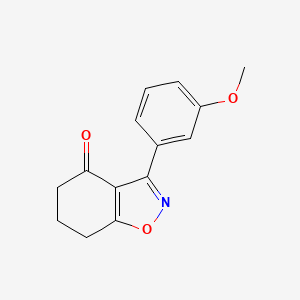
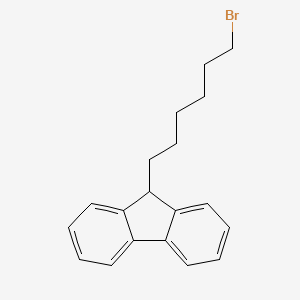
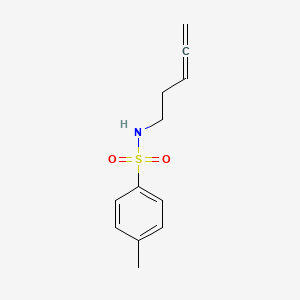
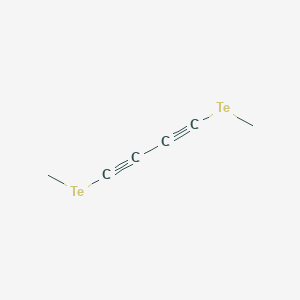
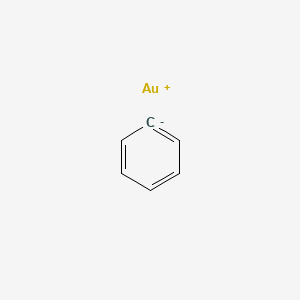
![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)
